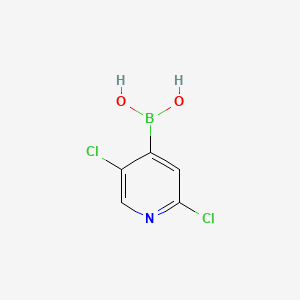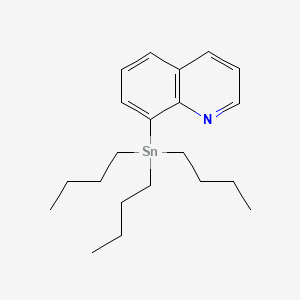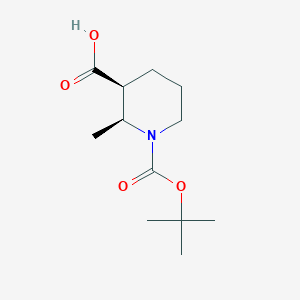
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide is a quaternary ammonium salt derived from pyridine. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This particular compound features a hydroxymethyl group at the 2-position and a methyl group at the 1-position of the pyridinium ring, with iodide as the counterion.
Mechanism of Action
Target of Action
Similar compounds such as pralidoxime, which is a pyridinium compound, are known to target acetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
Pralidoxime, a related compound, works by reactivating the enzyme cholinesterase, which has been inactivated by organophosphates . It does this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .
Biochemical Pathways
In the case of pralidoxime, the compound affects the cholinergic system by reactivating acetylcholinesterase, thereby allowing the breakdown of acetylcholine and the termination of synaptic transmission .
Result of Action
In the case of pralidoxime, the compound’s action results in the reactivation of acetylcholinesterase, allowing for the breakdown of acetylcholine and the resumption of normal synaptic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide typically involves the quaternization of 2-(hydroxymethyl)pyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
2-(hydroxymethyl)pyridine+methyl iodide→Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinium ring can be reduced to piperidine using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: Pyridinium, 2-(carboxymethyl)-1-methyl-, iodide.
Reduction: 2-(hydroxymethyl)-1-methylpiperidine.
Substitution: Pyridinium, 2-(hydroxymethyl)-1-methyl-, chloride or bromide.
Scientific Research Applications
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying quaternary ammonium salts.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 1-methyl-, iodide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Pyridinium, 2-(hydroxymethyl)-, iodide: Lacks the methyl group at the 1-position, which can affect its reactivity and solubility.
Pyridinium, 2-(carboxymethyl)-1-methyl-, iodide: Contains a carboxyl group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridinium ring. This combination of functional groups enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
(1-methylpyridin-1-ium-2-yl)methanol;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURDJUFVNLDFOM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CO.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480682 |
Source


|
| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3313-51-7 |
Source


|
| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
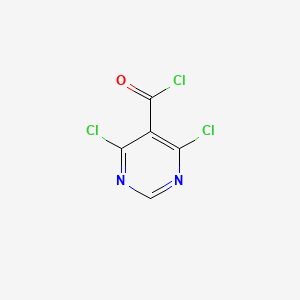
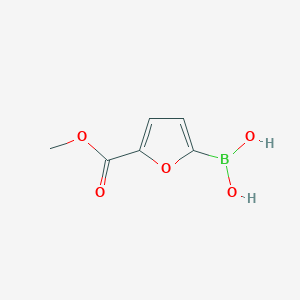
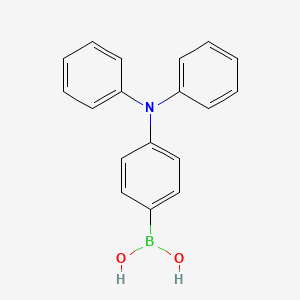

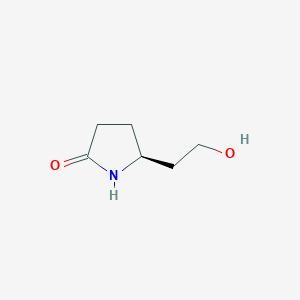
![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)




